molecular formula C9H14N2O B1459889 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126163-32-2

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1459889
CAS RN: 2126163-32-2
M. Wt: 166.22 g/mol
InChI Key: SAHDMHBCGDDQGE-UHFFFAOYSA-N
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Description

The compound “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of a cyclobutanol group indicates that this compound also contains a cyclobutane ring, a four-membered carbon ring, with a hydroxyl (-OH) group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a cyclobutane ring. The pyrazole ring would contain two nitrogen atoms, and the cyclobutane ring would contain a hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol” would depend on the specifics of its molecular structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the distribution of charge could all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The compound “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol” can serve as a versatile intermediate in organic synthesis. Its pyrazole moiety is a common feature in many pharmaceuticals due to its mimicry of the adenine base in nucleic acids. This structural analogy allows for the design of enzyme inhibitors, potentially useful in the development of new medications .

Catalysis

Pyrazole derivatives are known to act as ligands in catalytic complexes. They can coordinate to metal centers, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and more. This particular compound could be explored for developing novel catalysts that improve the efficiency of such reactions .

Material Science

In material science, the compound’s rigid cyclobutanol core, combined with the flexible pyrazole linker, may be used to create polymers with unique properties. These materials could have applications in creating flexible electronics or as part of composite materials with enhanced mechanical strength .

Biochemistry Research

The pyrazole ring is a bioisostere for the amide group, making it valuable in biochemistry research. It can be used to study enzyme-substrate interactions, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Agricultural Chemistry

Compounds containing pyrazole rings are often used in the development of herbicides and pesticides. The subject compound could be investigated for its potential use in controlling agricultural pests or as a growth regulator for crops .

Environmental Chemistry

In environmental chemistry, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could help in assessing the ecological risks associated with its use and inform the design of more environmentally benign compounds .

Analytical Chemistry

As an analytical standard, this compound could be used in chromatography and spectroscopy to help identify and quantify similar compounds in complex mixtures, which is crucial in pharmaceutical quality control and environmental monitoring .

Nanotechnology

The compound’s ability to form stable complexes with metals could be exploited in the synthesis of nanoparticles. These nanoparticles could have applications ranging from medical imaging to the delivery of drugs at specific sites within the body .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrazole derivatives have been studied for their antileishmanial and antimalarial activities . The mechanism of action in these cases would involve interactions with biological targets that inhibit the growth or reproduction of the pathogens .

Safety and Hazards

Without specific studies, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, handling should be done with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could involve further studies on its efficacy, safety, and mechanism of action .

properties

IUPAC Name

1-[(4-methylpyrazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-5-10-11(6-8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHDMHBCGDDQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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